2,6-Dichloro-3-fluoromandelic acid
Description
2,6-Dichloro-3-fluoromandelic acid is a halogenated derivative of mandelic acid (α-hydroxy phenylacetic acid), featuring chlorine atoms at positions 2 and 6 and a fluorine atom at position 3 on the aromatic ring.
Properties
CAS No. |
1804514-90-6 |
|---|---|
Molecular Formula |
C8H5Cl2FO3 |
Molecular Weight |
239.02 g/mol |
IUPAC Name |
2-(2,6-dichloro-3-fluorophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H5Cl2FO3/c9-3-1-2-4(11)6(10)5(3)7(12)8(13)14/h1-2,7,12H,(H,13,14) |
InChI Key |
NFKGLWIKJNXAPX-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1F)Cl)C(C(=O)O)O)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1F)Cl)C(C(=O)O)O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares 2,6-dichloro-3-fluoromandelic acid with key analogs, focusing on molecular features and substituent effects:
Key Observations :
- Fluorine at position 3 (vs. 5 in pyridine derivatives) may reduce steric hindrance near the carboxylic acid, affecting reactivity in coupling reactions .
Physicochemical and Reactivity Comparisons
- Acidity: The hydroxyl and carboxylic acid groups in mandelic acid derivatives confer higher acidity (pKa ~2-3) compared to non-hydroxylated analogs like 2,6-dichloro-3-fluorobenzoic acid (pKa ~2.5-3.5) . Pyridine-based analogs exhibit even lower pKa due to the electron-withdrawing nitrogen .
- Synthetic Methods : Microwave-assisted synthesis (e.g., 130°C for 21 hours in ) is common for halogenated aromatics, suggesting similar approaches for the mandelic acid derivative .
- Biological Activity : Fluorine and chlorine substitutions are associated with enhanced metabolic stability and target binding in pharmaceuticals. The hydroxyl group in mandelic acid may facilitate interactions with enzymes or receptors, differing from formyl or methyl groups in analogs .
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